molecular formula C14H24N2O4 B608773 2,6-Diaminohexanoic acid;octa-2,4,6-trienoic acid CAS No. 1226758-30-0

2,6-Diaminohexanoic acid;octa-2,4,6-trienoic acid

Cat. No. B608773
M. Wt: 284.35
InChI Key: OEYUNABQRGCAIM-HQNWCZRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysine octatrienoate is a bioactive chemical.

Scientific Research Applications

Metabolic Pathways and Beta-oxidation

Research on octa-2,4,6-trienoic acid has explored its role in metabolic pathways, particularly focusing on the mitochondrial beta-oxidation process. This unsaturated fatty acid with conjugated double bonds is a respiratory substrate of coupled rat liver mitochondria, undergoing beta-oxidation facilitated by specific enzymes like NADPH-dependent 2,4-dienoyl-CoA reductase. This process is crucial for the complete degradation of polyunsaturated fatty acids with conjugated double bonds (Wang & Schulz, 1989).

Spectrophotometric Analysis

The quantification of 2,6-diaminohexanoic acid, a substance used in pharmaceutical formulations, has been the subject of analytical chemistry studies. Spectrophotometric methods in the ultraviolet region have been validated for accurately determining the quantitative composition of this compound, demonstrating its significance in the quality control of pharmaceutical substances (Kucherenko et al., 2018).

Biochemical Studies in Plants

The biochemical behavior of 2,6-diaminohexanoic acid has been studied in various biological systems, including its absorption and reaction at different pH levels in a cactus species, Euphorbia trigona. This research contributes to our understanding of essential amino acids in plant biology and their interactions with environmental factors (Sabir et al., 2017).

Biochemical Synthesis and Applications

The biochemical synthesis and applications of compounds related to 2,6-diaminohexanoic acid and octa-2,4,6-trienoic acid are explored in various studies. These include the development of methods for synthesizing related compounds and understanding their role in different biological and chemical processes. For instance, the study of enzymatic oxidation in algae and the synthesis of novel compounds through chemical reactions are areas where these compounds find application (Hamberg, 1993).

properties

CAS RN

1226758-30-0

Product Name

2,6-Diaminohexanoic acid;octa-2,4,6-trienoic acid

Molecular Formula

C14H24N2O4

Molecular Weight

284.35

IUPAC Name

L-lysine compound with (2E,4E,6E)-octa-2,4,6-trienoic acid (1:1)

InChI

InChI=1S/C8H10O2.C6H14N2O2/c1-2-3-4-5-6-7-8(9)10;7-4-2-1-3-5(8)6(9)10/h2-7H,1H3,(H,9,10);5H,1-4,7-8H2,(H,9,10)/b3-2+,5-4+,7-6+;/t;5-/m.0/s1

InChI Key

OEYUNABQRGCAIM-HQNWCZRTSA-N

SMILES

N[C@@H](CCCCN)C(O)=O.C/C=C/C=C/C=C/C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lysine octatrienoate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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